3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester

Catalog No.
S15778331
CAS No.
646053-36-3
M.F
C17H14N2O3S
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl...

CAS Number

646053-36-3

Product Name

3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester

IUPAC Name

phenyl 2-amino-6-phenylpyridine-3-sulfonate

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C17H14N2O3S/c18-17-16(23(20,21)22-14-9-5-2-6-10-14)12-11-15(19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19)

InChI Key

ZUJINKSXBACOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)S(=O)(=O)OC3=CC=CC=C3)N

3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester is a complex organic compound characterized by its unique molecular structure. The compound has the molecular formula C17H16N2O3SC_{17}H_{16}N_2O_3S and a molecular weight of approximately 344.4 g/mol. It features a pyridine ring substituted with a sulfonic acid group, an amino group, and a phenyl ester, which contribute to its chemical reactivity and potential biological activity. This compound is notable for its applications in pharmaceuticals, agrochemicals, and various chemical syntheses.

  • Oxidation: The compound can be oxidized to form sulfonic acid derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the ester moiety into alcohols using reducing agents like lithium aluminum hydride.
  • Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, while esterification can be performed to reintroduce the ester functionality.

These reactions are facilitated by common reagents and conditions, including strong acids, bases, organic solvents, and catalysts like palladium or platinum.

Research indicates that 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester exhibits significant biological activity. Its mechanism of action involves interactions with various biological macromolecules, including enzymes and receptors. The presence of the sulfonic acid group enables hydrogen bonding and electrostatic interactions, which can modulate enzyme activity and receptor binding. Studies have suggested potential applications in antimicrobial and anticancer therapies due to its ability to inhibit specific biochemical pathways.

The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester typically involves:

  • Esterification Reaction: This process entails reacting 3-Pyridinesulfonic acid with phenol in the presence of a dehydrating agent under reflux conditions using solvents like toluene or xylene.
  • Isolation: After the reaction completes, the product is isolated through filtration followed by recrystallization to achieve high purity.

In industrial settings, large-scale synthesis may utilize continuous flow reactors for optimized yield and purity .

This compound has diverse applications across several fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects.
  • Agrochemicals: Used in developing pesticides and herbicides due to its biological activity.
  • Industrial Chemicals: Employed in producing dyes, pigments, and specialty chemicals .

Interaction studies of 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester reveal its capacity to bind with various molecular targets. These interactions are crucial for understanding its biological effects and therapeutic potential. The sulfonic acid moiety plays a vital role in mediating these interactions through hydrogen bonding with amino acid residues in proteins, influencing their function.

Several compounds share structural similarities with 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Amino-6-(4-fluorophenyl)pyridineC17H13FN2O3SC_{17}H_{13}FN_2O_3SLacks sulfonic acid groupDifferent reactivity due to fluorine substitution
3-Pyridinesulfonic acid, 2-amino-, phenyl esterC11H10N2O2SC_{11}H_{10}N_2O_2SSimpler structure without additional phenyl groupDistinct chemical properties due to fewer substituents
2-Amino-6-(4-chlorophenyl)-3-pyridinesulfonic acidC17H13ClN2O3SC_{17}H_{13}ClN_2O_3SContains chlorine instead of fluorineAlters electronic properties affecting biological activity

The uniqueness of 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester lies in its specific combination of functional groups that impart distinct chemical and biological properties. This specificity makes it valuable for various applications within medicinal chemistry and industrial processes .

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

326.07251349 g/mol

Monoisotopic Mass

326.07251349 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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